molecular formula C11H13ClO3 B14243656 Ethanone, 1-[4-(3-chloro-2-hydroxypropoxy)phenyl]- CAS No. 477706-68-6

Ethanone, 1-[4-(3-chloro-2-hydroxypropoxy)phenyl]-

Cat. No.: B14243656
CAS No.: 477706-68-6
M. Wt: 228.67 g/mol
InChI Key: GZDRXFBFJIIRAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 1-[4-(3-chloro-2-hydroxypropoxy)phenyl]- is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes a chloro and hydroxypropoxy group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[4-(3-chloro-2-hydroxypropoxy)phenyl]- typically involves the reaction of 4-hydroxyacetophenone with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an epoxide intermediate, which subsequently undergoes ring-opening to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as enzymatic catalysis, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[4-(3-chloro-2-hydroxypropoxy)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanone, 1-[4-(3-chloro-2-hydroxypropoxy)phenyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-(3-chloro-2-hydroxypropoxy)phenyl]- involves its interaction with specific molecular targets and pathways. For instance, as a β1-blocker, it binds to β1-adrenergic receptors, inhibiting the action of catecholamines like adrenaline and noradrenaline. This results in decreased heart rate and blood pressure, making it useful in treating cardiovascular conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1-[4-(3-chloro-2-hydroxypropoxy)phenyl]- is unique due to its specific structural features, such as the presence of both chloro and hydroxypropoxy groups. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

477706-68-6

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

1-[4-(3-chloro-2-hydroxypropoxy)phenyl]ethanone

InChI

InChI=1S/C11H13ClO3/c1-8(13)9-2-4-11(5-3-9)15-7-10(14)6-12/h2-5,10,14H,6-7H2,1H3

InChI Key

GZDRXFBFJIIRAD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(CCl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.